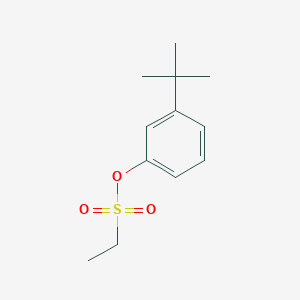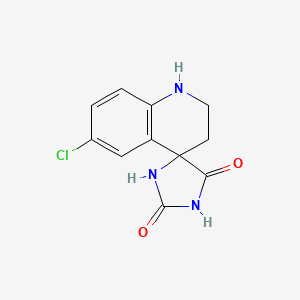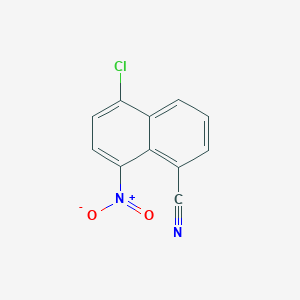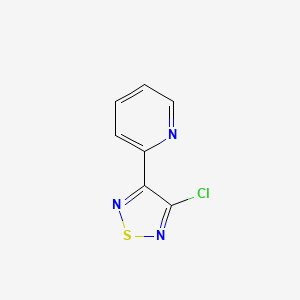
6-(6-Chloro-pyrimidin-4-ylsulfanyl)-naphthalene-1-carboxylic acid
概要
説明
6-(6-Chloro-pyrimidin-4-ylsulfanyl)-naphthalene-1-carboxylic acid is a complex organic compound that features a naphthalene ring substituted with a carboxylic acid group and a sulfanyl group linked to a chloropyrimidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Chloro-pyrimidin-4-ylsulfanyl)-naphthalene-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
6-(6-Chloro-pyrimidin-4-ylsulfanyl)-naphthalene-1-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
6-(6-Chloro-pyrimidin-4-ylsulfanyl)-naphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-(6-Chloro-pyrimidin-4-ylsulfanyl)-naphthalene-1-carboxylic acid is not well-documented. based on its structure, it is likely to interact with biological targets through its pyrimidine moiety, which is known to bind to various enzymes and receptors. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
6-Chloropyrimidine-4-yl derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Naphthalene-1-carboxylic acid derivatives: These compounds share the naphthalene core and are used in various chemical and industrial applications.
Uniqueness
6-(6-Chloro-pyrimidin-4-ylsulfanyl)-naphthalene-1-carboxylic acid is unique due to the combination of the naphthalene and pyrimidine moieties, which may confer distinct chemical and biological properties not found in simpler analogs.
特性
分子式 |
C15H9ClN2O2S |
|---|---|
分子量 |
316.8 g/mol |
IUPAC名 |
6-(6-chloropyrimidin-4-yl)sulfanylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C15H9ClN2O2S/c16-13-7-14(18-8-17-13)21-10-4-5-11-9(6-10)2-1-3-12(11)15(19)20/h1-8H,(H,19,20) |
InChIキー |
WSYIFFCSNBXQAZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2)SC3=CC(=NC=N3)Cl)C(=C1)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(2,2,3,3-Tetramethyl-cyclopropanecarbonyl)-amino]-benzonitrile](/img/structure/B8372167.png)
![3-Benzo[1,3]dioxol-5-yl-phenylamine](/img/structure/B8372173.png)

![6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8372191.png)






